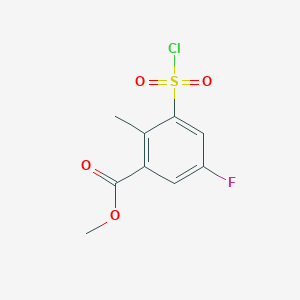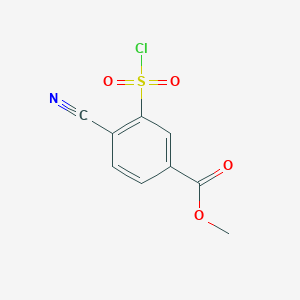
6,7-Dihydro-6-(beta-(diethylamino)ethyl)-5H-dibenz(c,e)azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydro-6-[2-(diethylamino)ethyl]-5H-dibenz[c,e]azepine is a heterocyclic compound that belongs to the class of dibenzazepines. This compound is characterized by a seven-membered ring containing nitrogen, which is fused to two benzene rings. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-6-[2-(diethylamino)ethyl]-5H-dibenz[c,e]azepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(2-cyanophenyl)benzoic acid with a suitable reducing agent to form the dibenzazepine core . The diethylaminoethyl side chain is then introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dihydro-6-[2-(diethylamino)ethyl]-5H-dibenz[c,e]azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted dibenzazepines .
Applications De Recherche Scientifique
6,7-Dihydro-6-[2-(diethylamino)ethyl]-5H-dibenz[c,e]azepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a chiral catalyst and molecular chirality sensor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 6,7-Dihydro-6-[2-(diethylamino)ethyl]-5H-dibenz[c,e]azepine involves its interaction with specific molecular targets. It is known to inhibit acid lysosomal hydrolytic enzyme activities, which contributes to its anti-inflammatory effects. Additionally, it inhibits prostaglandin synthetase activity, reducing inflammation and pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzazepine: A parent compound with similar structural features.
Benzodiazepines: Share the benzene ring fusion but differ in the ring size and nitrogen positioning.
Oxazepines: Contain an oxygen atom in the ring, leading to different chemical properties.
Uniqueness
6,7-Dihydro-6-[2-(diethylamino)ethyl]-5H-dibenz[c,e]azepine is unique due to its specific diethylaminoethyl side chain, which imparts distinct pharmacological properties. Its ability to act as a chiral catalyst and molecular chirality sensor further distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
63918-72-9 |
|---|---|
Formule moléculaire |
C20H26N2 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
2-(5,7-dihydrobenzo[d][2]benzazepin-6-yl)-N,N-diethylethanamine |
InChI |
InChI=1S/C20H26N2/c1-3-21(4-2)13-14-22-15-17-9-5-7-11-19(17)20-12-8-6-10-18(20)16-22/h5-12H,3-4,13-16H2,1-2H3 |
Clé InChI |
VNOGBPCURSCKDW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN1CC2=CC=CC=C2C3=CC=CC=C3C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13936762.png)
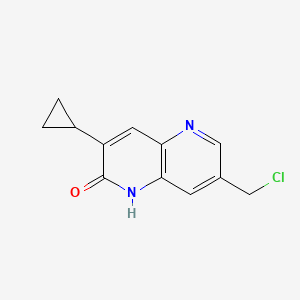
![tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate](/img/structure/B13936782.png)



![(2-Amino-2-methylpropyl)[(6-chloropyridin-3-YL)methyl]amine](/img/structure/B13936802.png)
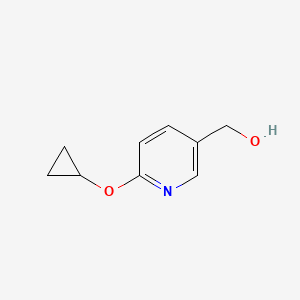
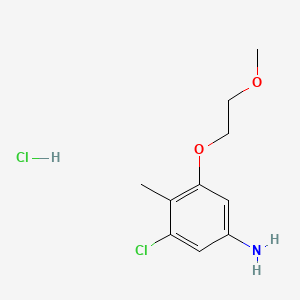
![cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B13936815.png)


